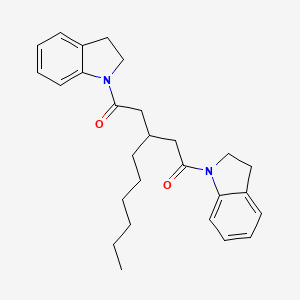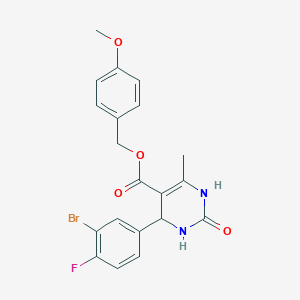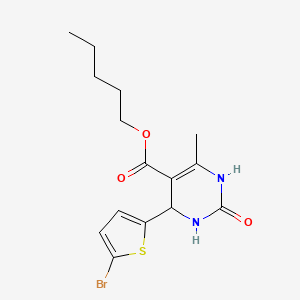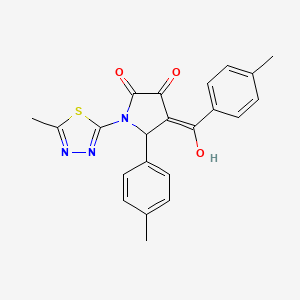
1,5-di(2,3-dihydro-1H-indol-1-yl)-3-hexylpentane-1,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Di(2,3-Dihydro-1H-indol-1-yl)-3-hexylpentan-1,5-dion ist eine organische Verbindung mit der Summenformel C21H22N2O2. Sie ist durch das Vorhandensein von zwei Indolgruppen gekennzeichnet, die an ein Hexylpentan-Rückgrat gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1,5-Di(2,3-Dihydro-1H-indol-1-yl)-3-hexylpentan-1,5-dion umfasst typischerweise die Kondensation von Indolderivaten mit einem geeigneten Hexylpentan-Vorläufer. Die Reaktionsbedingungen umfassen häufig die Verwendung von Säure- oder Basenkatalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Die Reaktion wird üblicherweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Ausgangsstoffe zu gewährleisten.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion von 1,5-Di(2,3-Dihydro-1H-indol-1-yl)-3-hexylpentan-1,5-dion die Verwendung von kontinuierlichen Durchflussreaktoren beinhalten, um die Reaktionsausbeute und -effizienz zu optimieren. Das Verfahren kann auch Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
1,5-Di(2,3-Dihydro-1H-indol-1-yl)-3-hexylpentan-1,5-dion kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln, wodurch ihre chemischen Eigenschaften möglicherweise verändert werden.
Substitution: Die Indolgruppen können an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Substituenten ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Substitutionsreaktionen können Reagenzien wie Halogene (z. B. Chlor, Brom) oder Nucleophile (z. B. Amine, Thiole) beinhalten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Chinone ergeben, während Reduktion verschiedene reduzierte Derivate erzeugen kann. Substitutionsreaktionen können zur Bildung neuer funktionalisierter Indolverbindungen führen.
Wissenschaftliche Forschungsanwendungen
1,5-Di(2,3-Dihydro-1H-indol-1-yl)-3-hexylpentan-1,5-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Es kann auf seine potenziellen biologischen Aktivitäten untersucht werden, wie z. B. antimikrobielle oder Antikrebs-Eigenschaften.
Medizin: Die Forschung kann sein Potenzial als Therapeutikum oder als Leitverbindung für die Medikamentenentwicklung untersuchen.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Herstellung anderer Chemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 1,5-Di(2,3-Dihydro-1H-indol-1-yl)-3-hexylpentan-1,5-dion beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Indolgruppen können mit biologischen Rezeptoren oder Enzymen interagieren und deren Aktivität modulieren. Die Wirkungen der Verbindung können auf ihre Fähigkeit zurückgeführt werden, an diese Zielstrukturen zu binden und deren Funktion zu verändern, was zu verschiedenen biologischen Ergebnissen führt.
Wirkmechanismus
The mechanism of action of 1,5-BIS(2,3-DIHYDRO-1H-INDOL-1-YL)-3-HEXYLPENTANE-1,5-DIONE involves its interaction with specific molecular targets and pathways. The indole groups in the compound may interact with biological receptors or enzymes, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,5-Bis(2,3-Dihydro-indol-1-yl)-pentan-1,5-dion: Eine strukturell ähnliche Verbindung mit zwei Indolgruppen, die an ein Pentan-Rückgrat gebunden sind.
1,5-Di(2,3-Dihydro-1H-indol-1-yl)-1,5-pentandion: Eine weitere verwandte Verbindung mit einem Pentandion-Kern.
Einzigartigkeit
1,5-Di(2,3-Dihydro-1H-indol-1-yl)-3-hexylpentan-1,5-dion ist aufgrund seines Hexylpentan-Rückgrats einzigartig, das es von anderen ähnlichen Verbindungen unterscheidet. Dieses strukturelle Merkmal kann unterschiedliche chemische und biologische Eigenschaften verleihen, wodurch es eine wertvolle Verbindung für Forschung und industrielle Anwendungen wird.
Eigenschaften
Molekularformel |
C27H34N2O2 |
|---|---|
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
1,5-bis(2,3-dihydroindol-1-yl)-3-hexylpentane-1,5-dione |
InChI |
InChI=1S/C27H34N2O2/c1-2-3-4-5-10-21(19-26(30)28-17-15-22-11-6-8-13-24(22)28)20-27(31)29-18-16-23-12-7-9-14-25(23)29/h6-9,11-14,21H,2-5,10,15-20H2,1H3 |
InChI-Schlüssel |
TXSSHAQLVRJTTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC(=O)N1CCC2=CC=CC=C21)CC(=O)N3CCC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(butylamino)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11635517.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635524.png)

![6-Amino-3-(methoxymethyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11635553.png)
![4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635561.png)

![Methyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11635564.png)
![4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B11635565.png)

![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl acetate](/img/structure/B11635568.png)
![12,12-dimethyl-4-(2-phenylethyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11635575.png)
![5,5-Dimethyl-3-[(3-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B11635577.png)
![7-[(4-ethenylbenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11635587.png)
